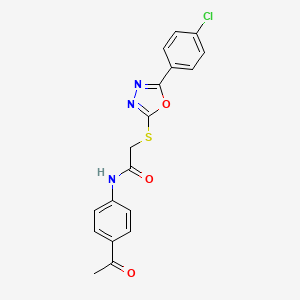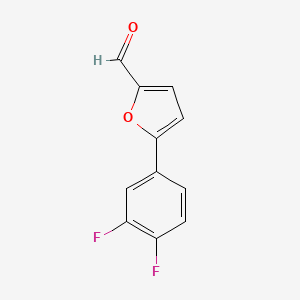
5-(3,4-Difluorophenyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Difluorophenyl)furan-2-carbaldehyde is a fluorinated aromatic aldehyde with the molecular formula C11H6F2O2 and a molecular weight of 208.16 g/mol . This compound is characterized by the presence of a furan ring substituted with a 3,4-difluorophenyl group and an aldehyde functional group at the 2-position of the furan ring . It is a pale yellow liquid with high purity (98%) and is known for its unique reactivity and versatility in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenyl)furan-2-carbaldehyde typically involves the reaction of 3,4-difluorobenzaldehyde with furan-2-carbaldehyde under specific conditions . One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above . The process is optimized for high yield and purity, often involving purification steps such as recrystallization or column chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorophenyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-(3,4-Difluorophenyl)furan-2-carboxylic acid.
Reduction: 5-(3,4-Difluorophenyl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(3,4-Difluorophenyl)furan-2-carbaldehyde has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects . The furan ring and difluorophenyl group contribute to the compound’s reactivity and specificity in targeting certain enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Trifluoromethylphenyl)furan-2-carbaldehyde
- 5-(3,4-Dichlorophenyl)furan-2-carbaldehyde
- 5-(3,4-Dimethoxyphenyl)furan-2-carbaldehyde
Uniqueness
5-(3,4-Difluorophenyl)furan-2-carbaldehyde is unique due to the presence of two fluorine atoms on the phenyl ring, which enhances its reactivity and stability compared to other similar compounds . The difluorophenyl group also imparts distinct electronic properties, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C11H6F2O2 |
|---|---|
Molecular Weight |
208.16 g/mol |
IUPAC Name |
5-(3,4-difluorophenyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H6F2O2/c12-9-3-1-7(5-10(9)13)11-4-2-8(6-14)15-11/h1-6H |
InChI Key |
XCXHKABFFFRBSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


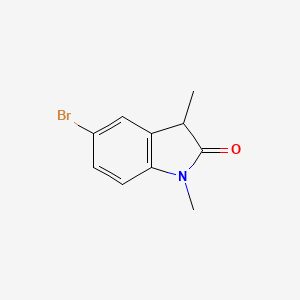
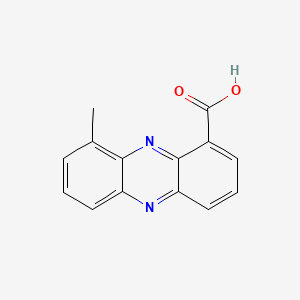
![tert-Butyl (2-azaspiro[4.4]nonan-7-yl)carbamate](/img/structure/B11769110.png)
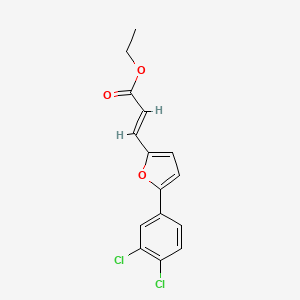
![3'-{3,5-Bis[3',5'-dicarboxy-5-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3-yl]phenyl}-5'-(3,5-dicarboxyphenyl)-[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B11769122.png)
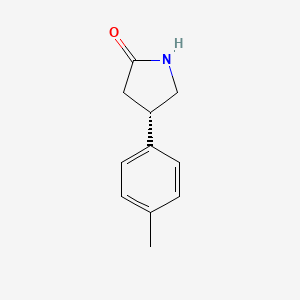
![[2-[4-pyrrol-1-yl-2-(1H-pyrrol-3-yl)pyrrol-1-yl]phenyl]methanol](/img/structure/B11769142.png)

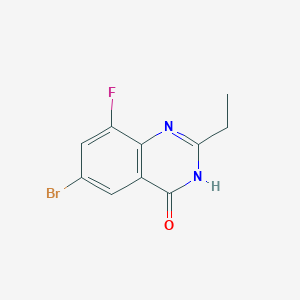
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11769170.png)

![6-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B11769183.png)
![tert-Butyl 8-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B11769195.png)
